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fructose

Sweetness potency Caloric reduction Sucrose equivalence

Formulators replacing sucrose or glucose in low-glycemic products face sweetness deficits and browning inconsistency. D-Fructose (CAS 57-48-7, ≥99%) addresses both: • GI 23-25 enables 60-75% glycemic burden reduction vs. glucose in diabetic & sports nutrition • 1.2-1.8× sucrose sweetness potency permits caloric reduction without high-intensity sweeteners • 374.78 g/100g water solubility (1.88× sucrose) prevents crystallization in concentrates & syrups • Superior Maillard browning kinetics (29.3 kcal/mole) under pH <6 for baked goods & crust development

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Cat. No. B7800755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefructose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20 °C: good

Structure & Identifiers


Interactive Chemical Structure Model





Crystalline Fructose Procurement Guide


D-Fructose (C₆H₁₂O₆) is a ketohexose monosaccharide that constitutes one of the primary dietary hexoses alongside glucose and galactose [1]. Commercially available as pure crystalline fructose (≥99.5% purity) or as a component of high-fructose corn syrup (HFCS; 42% or 55% fructose content), fructose exhibits the highest relative sweetness among naturally occurring nutritive sugars—approximately 1.2 to 1.8 times sweeter than sucrose on a weight basis depending on temperature and concentration conditions [2]. Its unique metabolic routing through hepatic fructokinase bypasses the phosphofructokinase regulatory step governing glucose metabolism, resulting in a glycemic index (GI) of approximately 23–25 compared to glucose at GI 100 [3]. These physicochemical and metabolic properties confer quantifiable functional advantages in specific food and beverage applications, yet also impose distinct limitations relative to its primary comparators: glucose, sucrose, high-fructose corn syrup, and the rare sugar allulose.

1
High-relative-sweetness monosaccharide for sugar reduction
2
Low-glycemic-index ingredient for glycemic-conscious formulations
3
High solubility and low crystallization tendency for syrups & concentrates

Why Fructose Cannot Be Substituted


Generic substitution of fructose with in-class sweeteners introduces measurable and often irreversible deviations in product performance across sweetness potency, glycemic response, browning kinetics, hygroscopicity, and freeze-point depression. Fructose exhibits a sweetness intensity 1.2–1.8× that of sucrose and approximately 2× that of glucose, enabling significant caloric reduction without compensatory use of non-nutritive high-intensity sweeteners [1]. Unlike sucrose, which requires enzymatic hydrolysis prior to absorption, fructose is a free monosaccharide that does not depend on insulin for cellular uptake and elicits a glycemic index (GI) of only 23–25—substantially lower than glucose (GI 100), sucrose (GI ~65), and the glucose component in HFCS (≥45% glucose content) [2]. Furthermore, fructose's higher chemical reactivity in Maillard browning compared to glucose under acidic conditions (pH <6) and its superior water solubility (374.78 g/100g water at 20°C vs. sucrose 199.4 g/100g and glucose 87.67 g/100g) dictate that substitution with any alternative sugar or syrup will alter color development, moisture retention, and crystallization behavior [3]. The following quantitative evidence establishes precisely where and why fructose selection matters relative to its closest analogs.

Sweetness mismatch
Replacing fructose with glucose or HFCS may reduce sweetness by 30–50%, altering taste profile and sugar-reduction targets.
Glycemic response shift
Sucrose or HFCS substitution raises glycemic index from ~25 to ~65, losing low-glycemic formulation benefits.
Functional property loss
Glucose or sucrose cannot replicate fructose's high solubility, faster acidic browning, or freeze-point depression.

Fructose vs. Other Sweeteners: Comparative Evidence


Sweetness Potency Advantage

Fructose demonstrates a sweetness potency of 1.2 to 1.8 times that of sucrose on a weight basis, with the precise multiplier dependent on temperature, pH, and concentration. Commercial crystalline fructose specifications cite a potency range of 1.2–1.7× sucrose, allowing formulations to achieve target sweetness levels using 40–60% less total sugar mass [1]. This differential contrasts sharply with glucose (relative sweetness ~0.7–0.8× sucrose) and HFCS 55 (which contains approximately 55% fructose plus 42% glucose, yielding a net sweetness approximating sucrose at similar dry solids). At 5°C, β-D-fructopyranose predominates and yields sweetness approximately 140% that of sucrose, whereas at 60°C the equilibrium shifts toward less-sweet furanose forms, reducing perceived sweetness to approximately 100–110% of sucrose equivalent [2].

Sweetness potency
Head-to-head
1.2–1.8× sucrose sweetness (temperature-dependent); 1.7–2.6× sweeter than glucose
Supports sugar reduction formulation strategies
Sweetness perception falls as temperature rises above 5°C; review isomer equilibrium.
Sweetness potency Caloric reduction Sucrose equivalence Sugar substitution

Glycemic Index: Fructose vs. Glucose

Fructose exhibits a glycemic index (GI) of approximately 23–25 when standardized against glucose (GI 100) or white bread (GI 100), representing one of the lowest GI values among naturally occurring nutritive carbohydrates [1]. In controlled human studies, the glycemic response to fructose is 75% lower than that of glucose and 60–65% lower than that of sucrose (GI ~65–91 depending on reference standard). The low GI of fructose is attributed to its hepatic first-pass metabolism via fructokinase, which bypasses the phosphofructokinase regulatory step and does not directly stimulate insulin secretion [2]. In contrast, glucose triggers immediate insulin release and rapid glycemic elevation; sucrose is hydrolyzed in the small intestine to yield approximately 50% glucose, resulting in an intermediate GI of ~65; HFCS 55, despite containing 55% fructose, also contains 42% glucose and thus elicits glycemic responses closer to sucrose than to pure fructose [3].

Glycemic index
Head-to-head
GI 23–25 vs glucose 100, sucrose 65–91; 60–75% lower glycemic response
Supports glycemic-conscious formulation context
Standardized 50g carbohydrate load; review target population context.
Glycemic index Diabetes nutrition Blood glucose management Insulin-independent metabolism

Hepatic Metabolism: Insulin-Independent Route

The liver is the primary site of fructose extraction and metabolism, with hepatic clearance of dietary fructose approaching 50–70% of total fructose delivery, compared to glucose which undergoes only 20–30% first-pass hepatic uptake [1]. Fructose phosphorylation via fructokinase (KHK) proceeds independently of insulin and bypasses the phosphofructokinase (PFK) regulatory checkpoint that governs glucose flux, enabling unregulated entry into glycolysis and de novo lipogenesis pathways [2]. This differential routing confers both a therapeutic advantage (insulin-independent energy provision for diabetic patients) and a metabolic liability (unrestricted hepatic lipogenesis when consumed in caloric excess). In contrast, glucose undergoes systemic distribution with relatively limited hepatic extraction (20–30%) and is subject to tight insulin-mediated regulation at PFK; sucrose, as a glucose-fructose disaccharide, delivers both monosaccharides concurrently, resulting in mixed metabolic signaling that includes both insulin-dependent and insulin-independent components [3].

Hepatic metabolism
Head-to-head
50–70% hepatic extraction of fructose vs 20–30% for glucose; insulin-independent route
Informs formulation-dependent metabolic routing context
Excess caloric intake may drive hepatic lipogenesis; review formulation exposure.
Hepatic metabolism Fructokinase pathway De novo lipogenesis Insulin independence

Maillard Browning: Fructose vs. Glucose

In sugar-glycine model systems at 60°C and pH 3.5, fructose demonstrated faster initial browning rates than glucose over the first 80 hours of reaction time, with fructose consumption exceeding glucose consumption during the first 60 hours [1]. At pH 6, the descending order for color development was xylose > glucose > fructose > lactose > maltose > sucrose; however, at pH values below 6, fructose browned faster than glucose [2]. The activation energy for Maillard browning with glycine was determined to be 29.3 kcal/mole for fructose systems, compared to 25.7 kcal/mole for glucose and 36.6 kcal/mole for sucrose, indicating that fructose browning is more temperature-sensitive than glucose but less energy-demanding than sucrose browning [2]. In practical guava fruit leather applications, fructose formulations achieved the highest non-enzymatic browning (41.99 ± 0.86% relative to control) compared to glucose, sucrose, and sorbitol [3].

Maillard browning
Head-to-head
Faster initial browning at pH 3.5 vs glucose; activation energy 29.3 kcal/mole
Supports browning-sensitive formulation context
Glucose overtakes fructose after 80 hr; pH and water activity influence ranking.
Maillard reaction Non-enzymatic browning Color development Bakery chemistry

Solubility and Hygroscopicity Advantage

At room temperature (approximately 20°C), crystalline fructose demonstrates solubility of 78.94% (w/w) or 374.78 g/100g water, compared to sucrose at 66.60% (199.4 g/100g water) and glucose at 46.71% (87.67 g/100g water) [1]. This solubility hierarchy directly translates to functional differences in high-solids formulations. Fructose's hygroscopicity is the highest among common nutritive sugars (fructose ≈ invert sugar > glucose ≈ maltose > sucrose), making it effective for moisture retention in baked goods and soft confections but problematic for hard candy production where sucrose's low hygroscopicity is preferred [2]. Fructose also exhibits lower solution viscosity than sucrose at equivalent concentrations and greater freezing-point depression, enabling smoother texture in frozen desserts and preventing ice crystal formation [3]. Its poor crystallization tendency (fructose and invert sugar crystallize with greater difficulty than sucrose and glucose) is advantageous in preventing sugar bloom and maintaining product clarity in syrups, jams, and glazes [2].

Solubility & hygroscopicity
Head-to-head
Solubility 374.78 g/100g water (1.88× sucrose, 4.27× glucose); highest hygroscopicity rank
Supports high-solids formulation and moisture-retention context
Low crystallization tendency benefits syrups and glazes; not optimal for hard candy.
Solubility Hygroscopicity Moisture retention Crystallization control Water activity

Allulose vs. Fructose: Sweetness and Caloric Trade-Offs

D-Allulose (D-psicose) is the C3-epimer of D-fructose, differing only in the stereochemical configuration at the C3 carbon position [1]. Despite near-identical molecular weight and structural similarity, this single epimerization fundamentally alters metabolic fate: allulose is not metabolized by human enzymes, resulting in near-zero caloric yield (~0.2–0.4 kcal/g vs. fructose 4 kcal/g) and almost complete renal excretion [2]. Allulose retains approximately 70% of the sweetness intensity of sucrose (compared to fructose's 120–180%), placing it in an intermediate sweetness category between fructose and glucose [3]. In postprandial glycemic studies, allulose (unlike fructose) demonstrated modest but significant improvements in postprandial glucose and insulin regulation [4]. However, allulose is approximately 10–20× more expensive than crystalline fructose and is subject to different regulatory status globally (GRAS in US; novel food authorization required in EU), introducing procurement complexity absent with fructose.

Allulose comparison
Class-level
Fructose 4 kcal/g, 1.2–1.8× sucrose sweetness; allulose ~0.2–0.4 kcal/g, 0.7× sucrose
Supports caloric vs functional trade-off assessment
Allulose is C3-epimer; regulatory status and cost differ. Verify procurement context.
Rare sugars Allulose D-psicose Zero-calorie sweetener Epimerization

Fructose Application Scenarios


Low-Glycemic Beverages and Nutrition

Fructose, with a glycemic index of 23–25 compared to glucose at GI 100 and sucrose at GI 65, is the preferred nutritive sweetener for formulations requiring glycemic control [1]. Its insulin-independent hepatic metabolism via fructokinase enables energy provision without triggering acute insulin secretion or postprandial glucose spikes [2]. In diabetic enteral nutrition, sports recovery beverages for insulin-sensitive populations, and meal replacement products targeting glycemic-conscious consumers, fructose substitution for glucose or sucrose reduces glycemic burden by 60–75% while maintaining sweetness and caloric density. The 1.2–1.8× sweetness potency relative to sucrose further enables total sugar reduction without reliance on non-nutritive sweeteners [3].

Crystallization-Resistant Syrups and Concentrates

Fructose's solubility of 374.78 g/100g water at room temperature—1.88× that of sucrose and 4.27× that of glucose—enables formulations at substantially higher solids concentrations without crystallization failure [4]. In energy gels, beverage concentrates, pharmaceutical syrups, and shelf-stable fruit preparations, this solubility differential translates directly to reduced water content, improved microbial stability through lowered water activity, and elimination of sugar crystallization defects. Fructose's poor intrinsic crystallization tendency (unlike sucrose's ready crystallization) maintains product clarity and prevents sugar bloom in clear beverages and glazes [5].

Bakery and Confectionery: Browning and Moisture

In baked goods requiring golden-brown crust development—particularly acidic formulations (pH <6) such as sourdough breads, fruit-filled pastries, and fermented doughs—fructose's faster initial Maillard browning rate compared to glucose provides measurable color and flavor development advantages [6]. Activation energy of 29.3 kcal/mole for fructose-glycine systems enables predictable browning kinetics during thermal processing [7]. Concurrently, fructose's highest-in-class hygroscopicity among nutritive sugars maintains product softness, extends shelf life through moisture retention, and reduces staling in cakes, soft cookies, and cereal bars [5].

Frozen Desserts: Ice Crystal Control

Fructose demonstrates greater freezing-point depression than sucrose at equivalent concentrations, enabling smoother texture and smaller ice crystal formation in frozen desserts, sorbets, and ice creams [8]. This property, combined with fructose's high solubility and hygroscopicity, maintains creamy mouthfeel and prevents undesirable ice crystallization during freeze-thaw cycling. The rapid sweetness onset and clean, non-lingering finish characteristic of fructose (compared to sucrose's slower onset and longer duration) also contribute to favorable sensory profiles in frozen applications where immediate sweetness perception is desired [3].

Application
Selection Property
Validation Focus
Glycemic-conscious beverage formulation
Sugar reduction via sweetness potency; low-GI ingredient profile
Postprandial glycemic response and sweetness equivalence
High-solids syrup and concentrate formulation
High solubility and low crystallization tendency
Microbial stability, water activity, and clarity endpoint
Bakery browning and moisture-retention formulation
Acidic-condition Maillard browning rate; hygroscopicity
Color development kinetics and shelf-life texture
Frozen dessert ice-crystal control
Freeze-point depression and hygroscopicity
Ice crystallization and sensory profile during freeze-thaw

Technical Documentation Hub

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